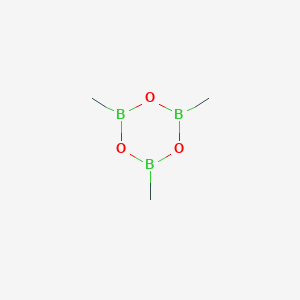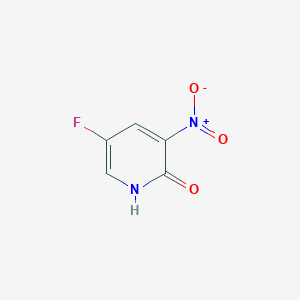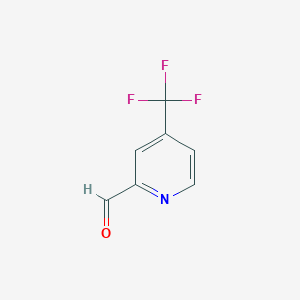
4-(三氟甲基)吡啶-2-甲醛
描述
4-(Trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound with the linear formula C7H4F3NO . It has a molecular weight of 175.11 .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)pyridine-2-carbaldehyde and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)pyridine-2-carbaldehyde is 1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(Trifluoromethyl)pyridine-2-carbaldehyde is a liquid at room temperature . It is stored under nitrogen at 4°C .科学研究应用
Metalation Reactions
4-(Trifluoromethyl)pyridine-2-carbaldehyde is used in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions. This process is crucial for forming carbon-metal bonds, which are foundational in many organic synthesis pathways .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound plays a role in the synthesis of MOFs, which are highly porous materials with potential applications in gas storage, separation, and catalysis .
Preparation of Aminopyridines
It acts as a reactant in the preparation of aminopyridines through amination reactions, which are important intermediates in pharmaceuticals and agrochemicals .
4. Catalytic Ligand for Aerobic Oxidative Coupling 4-(Trifluoromethyl)pyridine-2-carbaldehyde is used as a catalytic ligand in the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene, catalyzed by palladium .
Agrochemical Industry Applications
Trifluoromethylpyridine derivatives, including 4-(Trifluoromethyl)pyridine-2-carbaldehyde, are used extensively in the agrochemical industry for crop protection from pests .
Synthesis of Crop-Protection Products
Among its derivatives, it serves as a chemical intermediate for synthesizing several crop-protection products, highlighting its importance in modern agriculture .
Fluorination and Chlorination Reactions
The compound is involved in methods that include an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, which is essential for creating various fluorinated organic compounds .
Building Block for Trifluoromethyl-Containing Compounds
It is also utilized as a building block for assembling pyridine rings in trifluoromethyl-containing compounds, which are significant in medicinal chemistry .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNSTSIMTSEJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563712 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132470-83-8 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

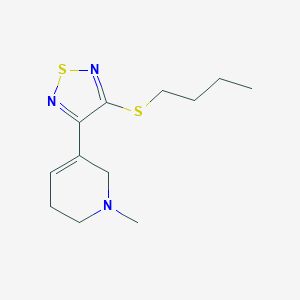
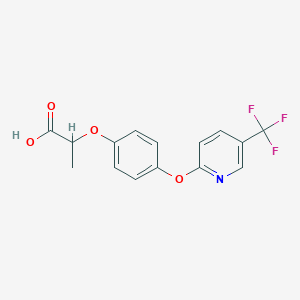

![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
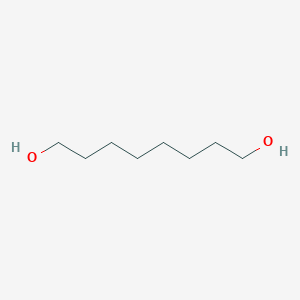
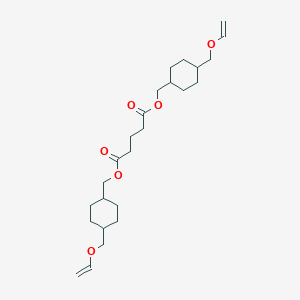
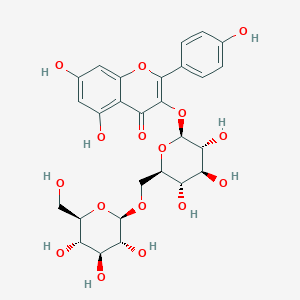
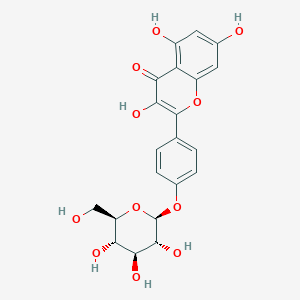
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)


